(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that features a benzodioxole ring attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment to Imidazolidine-2,4-dione: The benzodioxole ring is then attached to the imidazolidine-2,4-dione core through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Synthesis of Intermediates: Using batch reactors for the initial formation of the benzodioxole ring.
Continuous Flow Chemistry: For the subsequent attachment to the imidazolidine-2,4-dione core to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
Oxidation Products: Typically involve the formation of quinones.
Reduction Products: Lead to the formation of alcohols or amines.
Substitution Products: Result in various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Diagnostics: Used in the synthesis of diagnostic agents.
Industry
Materials Science: Utilized in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-ethylimidazolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-phenylimidazolidine-2,4-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
Structural Features: The presence of the benzodioxole ring attached to the imidazolidine-2,4-dione core is unique.
Reactivity: The specific reactivity of the compound due to its unique structure.
Properties
CAS No. |
64726-42-7 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16)/t12-/m1/s1 |
InChI Key |
GLRYEKZAKBJMNV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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